molecular formula C18H14N6O3S B2887277 4-sulfamoyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide CAS No. 897623-18-6

4-sulfamoyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide

Cat. No. B2887277
CAS RN: 897623-18-6
M. Wt: 394.41
InChI Key: FJPIFXGUHSKSGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-sulfamoyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide” is a chemical compound that falls under the class of triazolothiadiazines . Triazolothiadiazines are heterocyclic compounds that have shown diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .

Scientific Research Applications

Anticancer Applications

The triazolopyridazine scaffold present in this compound has been explored for its potential anticancer properties. The ability to interact with various cancer cell receptors and enzymes makes it a valuable pharmacophore for drug design. Researchers have synthesized derivatives to target specific cancer types, focusing on the structure-activity relationship to enhance efficacy .

Antimicrobial Activity

Compounds with the triazolopyridazine moiety have shown promising results as antimicrobial agents. Studies have reported the synthesis of new derivatives that exhibit significant minimum inhibitory concentrations (MICs) against common pathogens like Staphylococcus aureus and Escherichia coli, indicating their potential as novel antibacterial drugs .

Analgesic and Anti-inflammatory Effects

The structural features of triazolopyridazine derivatives allow them to act as analgesic and anti-inflammatory agents. By modulating the body’s pain pathways and inflammatory responses, these compounds can be developed into effective treatments for conditions associated with chronic pain and inflammation .

Antioxidant Properties

The unique chemical structure of triazolopyridazine-based compounds contributes to their antioxidant capabilities. They can neutralize free radicals and reduce oxidative stress, which is beneficial in preventing oxidative damage and related diseases .

Antiviral Agents

Research has indicated that triazolopyridazine derivatives can serve as potent antiviral agents. Their interaction with viral enzymes and proteins can inhibit the replication of viruses, offering a pathway to develop new antiviral medications .

Enzyme Inhibition

These compounds have been identified as effective enzyme inhibitors, targeting enzymes like carbonic anhydrase, cholinesterase, and alkaline phosphatase. This enzyme inhibition activity is crucial for treating various diseases, including glaucoma, Alzheimer’s disease, and osteoporosis .

Sedative-Hypnotic and Muscle Relaxant Properties

The compound has been patented for its use as a sedative-hypnotic and skeletal muscle relaxant. This suggests its potential application in the treatment of anxiety, epilepsy, and muscle spasms, providing a basis for further research and development .

Cytotoxic Activity Against Cancer Cell Lines

Studies have also demonstrated the cytotoxic activity of triazolopyridazine derivatives against specific cancer cell lines, such as breast cancer. This indicates their potential use in targeted cancer therapies, where they could be used to selectively kill cancer cells without harming healthy tissue .

properties

IUPAC Name

4-sulfamoyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6O3S/c19-28(26,27)15-6-4-12(5-7-15)18(25)21-14-3-1-2-13(10-14)16-8-9-17-22-20-11-24(17)23-16/h1-11H,(H,21,25)(H2,19,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJPIFXGUHSKSGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-sulfamoyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.